Methyl 3-methyl-1H-pyrrole-2-carboxylate Methyl 3-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 40611-69-6
VCID: VC2288026
InChI: InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3
SMILES: CC1=C(NC=C1)C(=O)OC
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

Methyl 3-methyl-1H-pyrrole-2-carboxylate

CAS No.: 40611-69-6

Cat. No.: VC2288026

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-1H-pyrrole-2-carboxylate - 40611-69-6

Specification

CAS No. 40611-69-6
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name methyl 3-methyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3
Standard InChI Key YYBQAWKPLZMZEU-UHFFFAOYSA-N
SMILES CC1=C(NC=C1)C(=O)OC
Canonical SMILES CC1=C(NC=C1)C(=O)OC

Introduction

Chemical Structure and Identification

Structural Characteristics

Methyl 3-methyl-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring with a methyl group at the 3-position and a methyl carboxylate group at the 2-position. The pyrrole ring contains a nitrogen atom that bears a hydrogen atom (hence the 1H designation), making it a secondary amine within an aromatic heterocycle. The methyl carboxylate group (−COOCH₃) extends from the carbon adjacent to the nitrogen, while the methyl substituent (−CH₃) is attached to the next carbon in the ring.

Chemical Identity

The compound is uniquely identified through several standard chemical identifiers that allow for precise recognition in chemical databases and literature. The IUPAC nomenclature specifically denotes the positions of the substituents on the pyrrole ring, following standardized naming conventions for heterocyclic compounds with nitrogen.

ParameterValue
IUPAC NameMethyl 3-methyl-1H-pyrrole-2-carboxylate
CAS Registry Number40611-69-6
Molecular FormulaC₇H₉NO₂
Molecular Weight139.152 g/mol
Exact Mass139.063324 g/mol
Canonical SMILESCC1=C(NC=C1)C(=O)OC

Physical and Chemical Properties

Physical Properties

Methyl 3-methyl-1H-pyrrole-2-carboxylate possesses distinct physical properties that determine its behavior in different environments and applications. These properties provide insight into its potential uses and handling requirements.

PropertyValue
Physical StateNot explicitly stated (likely a solid at room temperature)
Density1.1±0.1 g/cm³
Boiling Point232.0±20.0 °C at 760 mmHg
Flash Point94.1±21.8 °C
Vapor Pressure0.1±0.5 mmHg at 25°C
Refractive Index1.524
LogP1.66 (measure of lipophilicity)
Polar Surface Area (PSA)42.09000

Chemical Properties

The compound exhibits chemical behaviors characteristic of both pyrrole derivatives and carboxylic esters. The pyrrole ring contains an NH group that can participate in hydrogen bonding, while its pi-electron system makes it susceptible to electrophilic aromatic substitution reactions. The methyl ester group provides a site for nucleophilic attack, enabling transformations such as hydrolysis, transesterification, and reduction.

Synthetic Methodologies

General Synthetic Routes

The synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate can be approached through various synthetic pathways, typically starting from appropriately substituted precursors. One common approach involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid, which is available commercially or can be synthesized through cyclization reactions.

Preparation from Carboxylic Acid Precursor

A direct method involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 90724-57-5) with methanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride . This Fischer esterification proceeds through the nucleophilic attack of methanol on the carboxyl carbon, followed by elimination of water to form the methyl ester.

De Novo Pyrrole Ring Formation

Alternatively, the compound can be synthesized through the construction of the pyrrole ring with appropriate substituents already in place. Cyclization reactions using β-ketoesters and appropriate nitrogen sources can lead to substituted pyrroles, which can then be further modified to obtain the target compound.

Chemical Reactivity

Reactivity Profile

Methyl 3-methyl-1H-pyrrole-2-carboxylate undergoes reactions typical of both pyrrole derivatives and carboxylic esters. The pyrrole NH group can be deprotonated under basic conditions, allowing for N-substitution reactions. The aromatic pyrrole ring can participate in electrophilic substitution reactions, predominantly at the 5-position (the position furthest from the electron-withdrawing carboxylate group).

Hydrolysis and Transesterification

The methyl ester functionality undergoes hydrolysis under both acidic and basic conditions, yielding 3-methyl-1H-pyrrole-2-carboxylic acid . Under basic conditions, this proceeds via saponification to form the carboxylate salt, which can be acidified to obtain the free carboxylic acid. Transesterification with other alcohols can produce different ester derivatives.

Substitution Reactions

The pyrrole ring can undergo various substitution reactions, including halogenation, nitration, and acylation, although these reactions must be conducted under controlled conditions to avoid multiple substitutions or ring degradation. The presence of the methyl and ester groups affects the electronic distribution in the ring, influencing the regioselectivity of these reactions.

Applications and Research Significance

Medicinal Chemistry Applications

Methyl 3-methyl-1H-pyrrole-2-carboxylate serves as an important building block in medicinal chemistry. The pyrrole scaffold appears in numerous biologically active compounds, including pharmaceuticals and natural products. The compound's functional groups provide multiple points for further modification, allowing medicinal chemists to create diverse libraries of compounds for biological screening.

Synthetic Intermediates

As a functionalized pyrrole derivative, the compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. The carboxymethyl group can be transformed into various other functional groups, including amides, aldehydes, and alcohols, expanding the range of accessible structures.

Materials Science

In materials science, pyrrole derivatives including Methyl 3-methyl-1H-pyrrole-2-carboxylate can be incorporated into polymeric systems or used to develop compounds with specific electronic or optical properties. The pyrrole ring's ability to participate in π-stacking interactions makes it valuable in the design of materials with particular structural characteristics.

Comparative Analysis with Related Compounds

Structural Homologues and Derivatives

Comparing Methyl 3-methyl-1H-pyrrole-2-carboxylate with structurally related compounds provides insights into how specific structural features influence chemical properties and reactivity. The following table presents a comparison with several related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 3-methyl-1H-pyrrole-2-carboxylateC₇H₉NO₂139.15 g/molReference compound
3-methyl-1H-pyrrole-2-carboxylic acidC₆H₇NO₂125.13 g/molCarboxylic acid instead of methyl ester
Methyl pyrrole-2-carboxylateC₆H₇NO₂125.13 g/molLacks the 3-methyl substituent
Methyl 3-amino-1H-pyrrole-2-carboxylateC₆H₈N₂O₂140.14 g/molContains 3-amino group instead of 3-methyl
Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylateC₇H₉BrN₂O₂233.06 g/molContains additional amino and bromo substituents

Structure-Activity Relationships

The structural variations among these related compounds significantly impact their chemical and physical properties. For instance, the presence of the 3-methyl group in Methyl 3-methyl-1H-pyrrole-2-carboxylate increases its lipophilicity compared to the unmethylated analogue, Methyl pyrrole-2-carboxylate . This increased lipophilicity (reflected in the LogP value of 1.66) influences the compound's solubility profile and potential for membrane permeation in biological systems .

The presence of electron-donating groups like the methyl substituent also affects the electronic distribution in the pyrrole ring, influencing reactivity patterns in electrophilic substitution reactions. Conversely, replacing the 3-methyl group with an amino group, as in Methyl 3-amino-1H-pyrrole-2-carboxylate, introduces a basic site and hydrogen-bonding capabilities that significantly alter the compound's chemical behavior and potential biological interactions .

Analytical Methods and Characterization

Spectroscopic Identification

Methyl 3-methyl-1H-pyrrole-2-carboxylate can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals for the N-H proton, aromatic pyrrole protons, methyl group protons, and methoxy protons. Infrared spectroscopy shows distinctive absorption bands for the ester carbonyl group, C=C bonds in the pyrrole ring, and the N-H stretching vibration.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the qualitative and quantitative analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate. Mass spectrometry provides additional confirmation of molecular identity through characteristic fragmentation patterns, with the molecular ion peak at m/z 139 corresponding to the compound's molecular weight .

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